![molecular formula C14H13N5O2S B2958540 5-Methyl-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)-1,2-oxazole-3-carboxamide CAS No. 2380173-32-8](/img/structure/B2958540.png)
5-Methyl-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)-1,2-oxazole-3-carboxamide
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Overview
Description
Thienopyrimidine derivatives are important and widely represented in medicinal chemistry as they are structural analogs of purines . They have various biological activities and are known to demonstrate diverse pharmacological properties .
Synthesis Analysis
The synthesis of thienopyrimidine derivatives often involves reactions with various reagents. For example, one study synthesized a series of 2,4,6-trisubstituted pyrimidines by reacting chalcone with guanidine hydrochloride .Molecular Structure Analysis
Thienopyrimidine derivatives typically contain a six-membered heterocyclic compound with two nitrogen atoms at the 1st and 3rd positions . The structure of these compounds can be characterized by various spectroscopic techniques such as 1H-, 13C- NMR, and IR spectroscopy .Chemical Reactions Analysis
The chemical reactions involving thienopyrimidine derivatives can be complex and varied. For instance, one reaction involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, followed by cyclization to form a pyrido[2,3-d]pyrimidin-5-one .Physical And Chemical Properties Analysis
The physical and chemical properties of thienopyrimidine derivatives can be determined using various analytical techniques. For example, the IR spectrum can reveal characteristic absorptions, and the 13C-NMR spectrum can provide information about the carbon atoms in the molecule .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-methyl-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O2S/c1-8-4-11(18-21-8)14(20)17-9-5-19(6-9)13-12-10(2-3-22-12)15-7-16-13/h2-4,7,9H,5-6H2,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZJXTNUXGCIEMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2CN(C2)C3=NC=NC4=C3SC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)-1,2-oxazole-3-carboxamide |
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